molecular formula C14H10N2O3 B14308567 Acetophenone, 2-[(p-nitrophenyl)imino]- CAS No. 113628-30-1

Acetophenone, 2-[(p-nitrophenyl)imino]-

Cat. No.: B14308567
CAS No.: 113628-30-1
M. Wt: 254.24 g/mol
InChI Key: SUHDWQQBPVZIAN-UHFFFAOYSA-N
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Description

Acetophenone, 2-[(p-nitrophenyl)imino]- is an organic compound that belongs to the class of imines It is characterized by the presence of a nitrophenyl group attached to the imine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 2-[(p-nitrophenyl)imino]- typically involves the reaction of acetophenone with p-nitroaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. Common reagents used in this synthesis include hydrochloric acid and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as tin(IV) hydrogen phosphate can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-[(p-nitrophenyl)imino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro-substituted benzaldehydes, amino-substituted imines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetophenone, 2-[(p-nitrophenyl)imino]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetophenone, 2-[(p-nitrophenyl)imino]- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenone, 2-[(p-nitrophenyl)imino]- is unique due to the presence of both the nitrophenyl and imine groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

113628-30-1

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

2-(4-nitrophenyl)imino-1-phenylethanone

InChI

InChI=1S/C14H10N2O3/c17-14(11-4-2-1-3-5-11)10-15-12-6-8-13(9-7-12)16(18)19/h1-10H

InChI Key

SUHDWQQBPVZIAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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